

An In-depth Technical Guide to PI-55: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-55, with the IUPAC name 6-(2-hydroxy-3-methylbenzylamino)purine, is a synthetic purine derivative that has emerged as a significant tool in plant biology and agricultural research. Structurally analogous to the naturally occurring cytokinin, 6-benzylaminopurine (BAP), **PI-55** functions as a competitive antagonist of cytokinin receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **PI-55**. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate its application in research and development. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action and experimental application.

Chemical Structure and Physicochemical Properties

PI-55 is characterized by a purine scaffold N6-substituted with a 2-hydroxy-3-methylbenzyl group. This specific substitution pattern is crucial for its antagonist activity at cytokinin receptors.

Table 1: Chemical and Physical Properties of PI-55



Property	Value	Reference
IUPAC Name	6-(2-hydroxy-3- methylbenzylamino)purine	[1]
CAS Number	1122579-42-3	[2]
Molecular Formula	C13H13N5O	[2]
Molecular Weight	255.28 g/mol	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	[3]
SMILES	Cc1cccc(CNc2ncnc3[nH]cnc23)c1O	
Storage	Store at -20°C for long-term stability	_

Mechanism of Action and Biological Activity

PI-55 exerts its biological effects by acting as a competitive inhibitor of cytokinin receptors. Cytokinins are a class of plant hormones that play a pivotal role in various aspects of plant growth and development, including cell division, differentiation, and senescence.

The primary targets of **PI-55** in the model plant Arabidopsis thaliana are the cytokinin receptors CRE1/AHK4 and AHK3. By competitively binding to these receptors, **PI-55** blocks the downstream signaling cascade that is normally initiated by natural cytokinins like trans-zeatin. This inhibition of cytokinin signaling leads to physiological responses characteristic of a cytokinin-deficient state.

Inhibition of Cytokinin-Induced Responses

 Gene Expression: PI-55 has been shown to repress the induction of cytokinin-responsive genes, such as the ARR5 gene in Arabidopsis. The ARR5 gene contains a promoter that is activated upon cytokinin perception, and its expression is often used as a marker for cytokinin signaling activity.



- Seed Germination and Root Development: In Arabidopsis, PI-55 treatment has been
 observed to accelerate seed germination and promote primary root growth and the formation
 of lateral roots. These effects are consistent with the known inhibitory role of cytokinins in
 these processes.
- Haustorium Formation in Parasitic Plants: In the parasitic plant Phelipanche ramosa, PI-55
 has been demonstrated to inhibit the formation of the haustorium, a specialized organ that
 penetrates the host plant's tissues to extract nutrients. This finding suggests that cytokinin
 signaling is crucial for the initiation of parasitism in this species and highlights the potential of
 PI-55 as a tool to study and potentially control parasitic plant infestations.

Table 2: Biological Activity of PI-55

Biological Effect	Model System	Observed Effect	Reference
Inhibition of Cytokinin Receptor Binding	Arabidopsis thaliana (CRE1/AHK4, AHK3)	Competitive inhibition of trans-zeatin binding	
Repression of Cytokinin-Responsive Gene Expression	Arabidopsis thaliana (ARR5::GUS)	Repression of GUS reporter gene expression	
Promotion of Seed Germination	Arabidopsis thaliana	Accelerated germination	_
Enhancement of Root Growth	Arabidopsis thaliana	Increased primary root length and lateral root formation	_
Inhibition of Haustorium Formation	Phelipanche ramosa	Inhibition of cytokinin- induced haustorium development	

Experimental Protocols Competitive Cytokinin Receptor Binding Assay

This protocol is adapted from the methods used to characterize the binding of **PI-55** to Arabidopsis cytokinin receptors.



Objective: To determine the binding affinity (Ki) of **PI-55** for cytokinin receptors through competitive displacement of a radiolabeled cytokinin ligand.

Materials:

- Membrane preparations containing the cytokinin receptor of interest (e.g., CRE1/AHK4 or AHK3).
- Radiolabeled cytokinin ligand (e.g., [3H]trans-zeatin).
- PI-55 stock solution in DMSO.
- Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 100 mM KCl).
- Wash buffer (e.g., ice-cold binding buffer).
- Glass fiber filters.
- Scintillation cocktail and scintillation counter.

Procedure:

- Prepare a series of dilutions of PI-55 in binding buffer.
- In a microcentrifuge tube, combine the receptor-containing membrane preparation, a fixed concentration of the radiolabeled cytokinin ligand, and varying concentrations of PI-55 or vehicle control (DMSO).
- Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.



- Analyze the data using non-linear regression to determine the IC50 value of PI-55 (the concentration required to inhibit 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Arabidopsis ARR5::GUS Reporter Gene Assay

This protocol describes a method to assess the antagonist activity of **PI-55** on cytokinin signaling in planta.

Objective: To quantify the effect of **PI-55** on the expression of the cytokinin-responsive ARR5 gene using a GUS reporter system.

Materials:

- Transgenic Arabidopsis thaliana seedlings carrying the ARR5::GUS reporter construct.
- Murashige and Skoog (MS) growth medium.
- PI-55 and a cytokinin agonist (e.g., trans-zeatin) stock solutions in DMSO.
- GUS staining solution (containing X-Gluc).
- 70% ethanol.

Procedure:

- Germinate and grow ARR5::GUS seedlings on MS agar plates.
- Transfer seedlings to fresh MS medium supplemented with a cytokinin agonist to induce GUS expression, in the presence of varying concentrations of PI-55 or a vehicle control.
- Incubate the seedlings for a defined period (e.g., 24 hours).
- Harvest the seedlings and incubate them in GUS staining solution at 37°C until a blue color develops.



- Destain the seedlings with 70% ethanol to remove chlorophyll and enhance visualization of the blue precipitate.
- Observe and document the GUS staining pattern under a microscope. For quantitative analysis, a fluorometric assay using a substrate like MUG can be performed on protein extracts from the treated seedlings.

Arabidopsis Root Growth Assay

This bioassay evaluates the effect of **PI-55** on plant development.

Objective: To measure the dose-dependent effect of **PI-55** on primary root elongation and lateral root formation in Arabidopsis.

Materials:

- Wild-type Arabidopsis thaliana seeds.
- MS agar plates.
- PI-55 stock solution in DMSO.

Procedure:

- Sterilize and sow Arabidopsis seeds on MS agar plates containing a range of PI-55 concentrations or a vehicle control.
- Stratify the seeds at 4°C for 2-3 days to synchronize germination.
- Transfer the plates to a growth chamber with controlled light and temperature conditions.
- After a set period of growth (e.g., 7-10 days), scan the plates and measure the primary root length and count the number of lateral roots using image analysis software.
- Analyze the data to determine the effect of different PI-55 concentrations on root growth parameters.

Phelipanche ramosa Haustorium Formation Assay



This protocol is designed to test the inhibitory effect of **PI-55** on a key developmental stage of a parasitic plant.

Objective: To assess the ability of **PI-55** to inhibit cytokinin-induced haustorium formation in Phelipanche ramosa.

Materials:

- Phelipanche ramosa seeds.
- A cytokinin (e.g., BAP) to induce haustorium formation.
- PI-55 stock solution in DMSO.
- Germination medium.
- · Petri dishes.

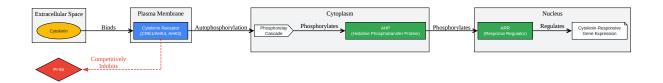
Procedure:

- Pre-condition and germinate P. ramosa seeds according to established protocols.
- Transfer germinated seeds to Petri dishes containing germination medium supplemented with a cytokinin to induce haustorium formation.
- In parallel, set up treatments containing the cytokinin and varying concentrations of PI-55.
- Incubate the plates in the dark at a controlled temperature.
- After a few days, observe the seedlings under a microscope and count the number of individuals that have developed a haustorium.
- Calculate the percentage of haustorium formation for each treatment and determine the inhibitory effect of PI-55.

Visualizations

Cytokinin Signaling Pathway and PI-55 Inhibition



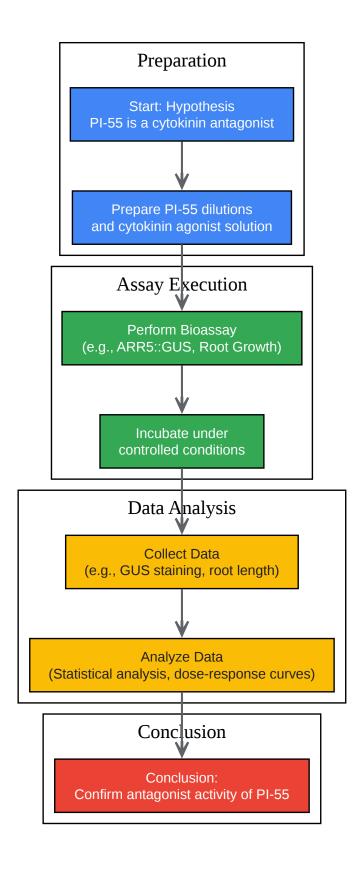


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Caption: PI-55 competitively inhibits cytokinin binding to its receptors.

Experimental Workflow for PI-55 Antagonist Activity Screening





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Caption: Workflow for screening **PI-55**'s antagonist activity.



Conclusion

PI-55 is a well-characterized and specific competitive antagonist of cytokinin receptors. Its ability to inhibit cytokinin signaling in a predictable and dose-dependent manner makes it an invaluable chemical tool for dissecting the roles of cytokinins in various physiological processes in plants. The detailed information on its chemical properties, biological activity, and experimental protocols provided in this guide is intended to support its effective use in both basic and applied plant science research. Further investigations into the application of **PI-55** could lead to novel strategies for crop improvement and the management of parasitic weeds.

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References

- 1. Cytokinin receptor antagonists derived from 6-benzylaminopurine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI-55 | TargetMol [targetmol.com]
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